molecular formula C22H19ClN4O2S B2686814 N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-19-5

N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2686814
CAS No.: 941949-19-5
M. Wt: 438.93
InChI Key: WQSHBUAXEXWFHA-UHFFFAOYSA-N
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Description

Historical Development of Thiazolo[4,5-d]pyridazine Derivatives in Medicinal Chemistry

The thiazolo[4,5-d]pyridazine scaffold emerged from foundational work on thiazole chemistry initiated by Arthur Rudolf Hantzsch in 1887, who first characterized the thiazole ring system through studies of thiocyanoacetone derivatives. Early 20th-century research focused on establishing synthetic routes, with Tcherniac's 1892 investigations into thiocyanoacetone isomerization laying groundwork for functionalized thiazole derivatives. The fusion of thiazole with pyridazine rings gained prominence in the 1970s as researchers sought to combine the electronic properties of nitrogen-sulfur heterocycles with the hydrogen-bonding capacity of diazine systems.

A pivotal advancement occurred in 2017 with the development of thiazolo[4,5-d]pyridazine-based dihydrofolate reductase (DHFR) inhibitors showing sub-micromolar IC50 values against breast cancer cell lines. These compounds demonstrated the scaffold's capacity for simultaneous enzyme inhibition and apoptosis induction through structural modifications at positions 2, 4, and 7 of the fused ring system.

Significance in Contemporary Pharmaceutical Research

Modern applications exploit the thiazolo[4,5-d]pyridazine core's unique physicochemical properties:

  • Electronic Polarization : The sulfur atom induces charge localization at C5, enhancing hydrogen bonding with enzymatic targets
  • Planar Geometry : Facilitates π-π stacking interactions with aromatic residues in binding pockets
  • Synthetic Versatility : Allows strategic substitution at four modifiable positions (2, 4, 5, 7) for activity tuning

Recent studies demonstrate enhanced DHFR inhibition through 7-aryl substitutions, with para-tolyl groups (as in the subject compound) improving cellular permeability while maintaining target affinity. Molecular dynamics simulations reveal critical interactions between methoxy substituents and Phe31/Arg22 residues in DHFR's active site.

Structural Classification within Heterocyclic Compound Families

The subject compound belongs to the thiazolopyridazine subclass of fused heterocycles, characterized by:

Structural Feature Comparative Analysis Biological Relevance
Thiazole ring (Position 1) Electron-rich sulfur enhances binding affinity Critical for enzyme active site interactions
Pyridazine ring (Position 2) Hydrogen bond acceptor capacity Stabilizes protein-ligand complexes
Acetamide side chain Increases solubility and bioavailability Facilitates membrane permeation
7-Aryl substitution Modulates steric and electronic effects Determines target selectivity

This structural configuration differentiates it from related benzothiazoles (lacking diazine rings) and purine analogs (different nitrogen distribution). The 3-chloro-4-methylphenyl group at the acetamide terminus introduces hydrophobic bulk that enhances binding pocket complementarity.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-12-4-7-15(8-5-12)19-21-20(24-14(3)30-21)22(29)27(26-19)11-18(28)25-16-9-6-13(2)17(23)10-16/h4-10H,11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHBUAXEXWFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anti-cancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The compound features a thiazolo[4,5-d]pyridazine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring enhances its reactivity and potential interactions with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of thiazolopyridazine derivatives, including the compound .

  • Cytotoxicity Assays :
    • The compound was tested against various human cancer cell lines using MTT assays. Notably, it demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
    • IC50 Values : The derivative exhibited IC50 values in the range of 6.90–51.46 μM, which indicates a promising anti-cancer profile when compared to doxorubicin (IC50 = 11.26 μM) .
Cell LineCompound IC50 (μM)Doxorubicin IC50 (μM)
MCF-710.3919.35
HCT-1166.9011.26

Antibacterial Activity

The compound's structure suggests potential antibacterial properties, particularly due to the presence of halogen substituents which are known to enhance antimicrobial activity.

  • In Vitro Testing :
    • Studies have shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values for various bacterial strains were reported, indicating effective inhibition at low concentrations.
Bacterial StrainMIC (μM)
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa13.40

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties.

  • Mechanism of Action :
    • The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, providing a basis for its therapeutic use in inflammatory diseases .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of thiazolopyridazine derivatives:

  • Study on Synthesis and Evaluation :
    • A systematic study was conducted to synthesize various thiazolopyridazine derivatives and evaluate their biological activities. The results indicated that modifications on the phenyl ring significantly influenced their cytotoxicity and antibacterial efficacy .
  • Comparative Analysis :
    • In comparative analyses with other known anti-cancer agents, compounds similar to this compound showed enhanced potency against specific cancer cell lines, emphasizing the importance of structural variations in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyridazine derivatives, including N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide.

Case Studies

A notable case study demonstrated that derivatives of thiazolidinones, structurally related to the compound , showed potent cytotoxicity against lung carcinoma (A549) cells with IC50 values in the low micromolar range (0.041 µM) . Such findings suggest that this compound may exhibit similar or enhanced efficacy.

Synthetic Methodologies

The synthesis of thiazolo[4,5-d]pyridazine derivatives has been explored through various innovative methods.

High-pressure Synthesis

One approach involves high-pressure Q-Tube reactors that facilitate cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones. This method has been shown to yield significant quantities of the desired compounds under optimized conditions .

Reaction Conditions

The optimal conditions for synthesizing this compound include refluxing in acetic acid with ammonium acetate as a catalyst, resulting in favorable yields .

Pharmacological Perspectives

The pharmacological applications of this compound extend beyond oncology.

Antiviral Properties

Research indicates that thiazole-based compounds demonstrate antiviral activity against various pathogens, including hepatitis C virus (HCV). The structural features of this compound may contribute to similar antiviral efficacy due to the presence of heterocyclic rings that interact with viral enzymes .

Inhibitory Effects on Enzymes

The compound has potential as an inhibitor of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression. The inhibition of COX enzymes can lead to reduced tumor growth and improved patient outcomes in cancer therapies .

Data Table: Summary of Applications

Application AreaFindingsReferences
Anticancer ActivityInhibits multi-tyrosine kinases; cytotoxicity against A549 cells
Synthetic MethodologiesHigh-pressure synthesis yields favorable results
Antiviral PropertiesPotential activity against HCV
Enzyme InhibitionCOX inhibition may reduce tumor growth

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Property Target Compound Analog (941880-89-3)
Molecular Formula C₂₃H₂₀ClN₃O₂S C₁₉H₁₅ClN₄O₂S₂
Molecular Weight (g/mol) 438.94 438.94
LogP (Predicted) ~3.8 (p-tolyl enhances lipophilicity) ~3.2 (thienyl reduces lipophilicity)
Hydrogen Bond Acceptors 5 6
Aromatic Substituent Volume Larger (p-tolyl) Smaller (thienyl)

Key Observations :

  • The 3-chloro-4-methylphenyl group introduces steric hindrance, which may affect binding to flat hydrophobic pockets in enzyme active sites.

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